
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene is an organic compound with the molecular formula C11H14F2 It is characterized by the presence of a difluoromethyl group attached to a benzene ring, which also bears a methyl substituent
Métodos De Preparación
The synthesis of 1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene typically involves the introduction of the difluoromethyl group onto a pre-existing benzene ring. One common method is the reaction of 4-methylbenzyl chloride with difluoromethyl lithium under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, leading to the formation of nitro derivatives.
Aplicaciones Científicas De Investigación
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving fluorinated organic molecules.
Medicine: Research into potential pharmaceutical applications includes the investigation of its effects on biological systems and its potential as a drug candidate.
Industry: It is used in the development of new materials, including polymers and specialty chemicals, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene involves its interaction with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biological processes, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene can be compared to other fluorinated benzene derivatives, such as:
1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene: Similar in structure but with an additional fluorine atom on the benzene ring, which can alter its chemical and physical properties.
1-(1,1-Difluoro-2-methylpropyl)benzene: Lacks the methyl group on the benzene ring, resulting in different reactivity and applications.
4-Methylbenzyl fluoride: Contains a single fluorine atom, making it less reactive compared to the difluoromethyl derivative.
The unique combination of the difluoromethyl and methyl groups in this compound provides distinct chemical properties that can be leveraged in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14F2 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
1-(1,1-difluoro-2-methylpropyl)-4-methylbenzene |
InChI |
InChI=1S/C11H14F2/c1-8(2)11(12,13)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
Clave InChI |
ZXWWPKKLUFUFCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C(C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide](/img/structure/B11763201.png)
![Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)
![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)
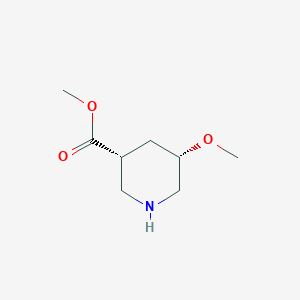
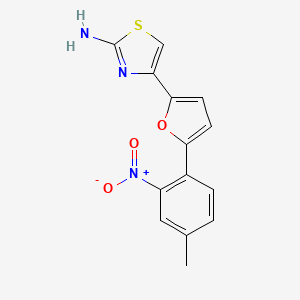
![Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane](/img/structure/B11763232.png)
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)
![5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B11763245.png)
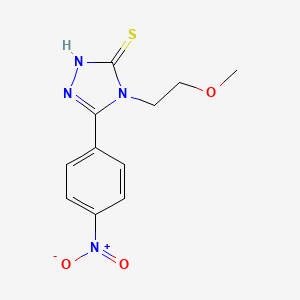
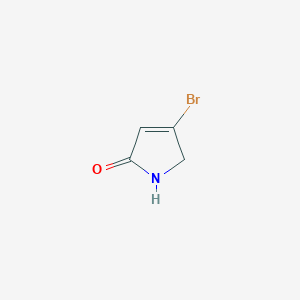
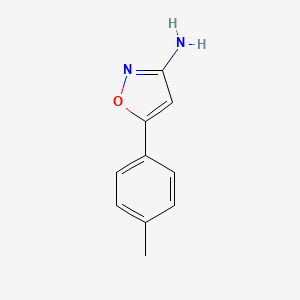
![4,5-Dihydro-6H-cyclopenta[b]furan-6-one](/img/structure/B11763265.png)
![(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione](/img/structure/B11763271.png)
